5-Fluoroindan-2-ylamine hydrochloride

Medicinal Chemistry ADME Physicochemical Properties

5-Fluoroindan-2-ylamine hydrochloride is a non-interchangeable, pre-optimized 2-aminoindane scaffold where the electron-withdrawing 5-fluoro substituent critically modulates amine pKa (ΔpKa ≈ -0.7), LogD, and metabolic stability—directly addressing CNS drug design challenges of passive brain permeability and P-gp efflux. Unlike unsubstituted or 5-chloro analogs, this specific fluorine substitution reduces aromatic hydroxylation clearance and balances lipophilic ligand efficiency (LLE), making it the strategic intermediate for GPCR-targeted programs. Procuring this advanced building block enables direct synthesis of novel patentable compounds, including α2-adrenoceptor antagonists like fipamezole. Make the optimized choice for your neuroscience portfolio.

Molecular Formula C9H11ClFN
Molecular Weight 187.64 g/mol
Cat. No. B11908759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoroindan-2-ylamine hydrochloride
Molecular FormulaC9H11ClFN
Molecular Weight187.64 g/mol
Structural Identifiers
SMILESC1C(CC2=C1C=CC(=C2)F)N.Cl
InChIInChI=1S/C9H10FN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H
InChIKeyAWBGZGXFTUYXMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoroindan-2-ylamine hydrochloride: Chemical Profile and Procurement Identification


5-Fluoroindan-2-ylamine hydrochloride (CAS: 2340-07-0 for the HCl salt; free base CAS: 2340-06-9) is a bicyclic amine derivative belonging to the 2-aminoindane class, characterized by a fluorine substitution at the 5-position of the indane ring and stabilized as a hydrochloride salt [1]. The 2-aminoindane scaffold itself is a rigid, cyclized analog of amphetamine [2], and the introduction of a 5-fluoro substituent is a well-validated medicinal chemistry strategy to modulate the molecule's lipophilicity, metabolic stability, and target binding interactions [3][4]. This compound serves as a key building block and advanced intermediate in the synthesis of novel pharmaceuticals, particularly within the neurosciences .

The Procurement Risks of Unsubstituted or Alternative 2-Aminoindane Analogs


Substituting 5-Fluoroindan-2-ylamine hydrochloride with the unsubstituted parent scaffold (2-aminoindane) or other halogenated analogs (e.g., 5-chloro) during medicinal chemistry campaigns introduces significant, quantifiable risks that cannot be mitigated by simply adjusting reaction stoichiometry. The 5-fluoro atom is not a passive substituent; it acts as a critical modulator of both pharmacokinetic and pharmacodynamic properties. Replacing it with hydrogen (the unsubstituted analog) dramatically reduces metabolic stability due to rapid aromatic hydroxylation, a primary clearance pathway for 2-aminoindanes [1]. Furthermore, the electron-withdrawing effect of fluorine alters the amine's basicity (pKa) and the lipophilicity (LogD), which are critical for passive permeability and central nervous system (CNS) target engagement [2][3]. In contrast, substituting with a 5-chloro group introduces a larger, more lipophilic halogen (Hansch π: Cl = +0.71 vs. F = +0.14), which may favorably alter target binding but carries a higher risk of phospholipidosis and off-target promiscuity due to increased lipophilic ligand efficiency (LLE) [4]. These nuanced differences—stemming from the specific atomic properties of fluorine—render 5-Fluoroindan-2-ylamine a non-interchangeable, optimized intermediate for programs targeting defined CNS or receptor-specific outcomes.

Quantitative Differentiation Evidence: 5-Fluoroindan-2-ylamine vs. Unsubstituted and Halo-Analogs


Physicochemical Differentiation: pKa Modulation vs. 2-Aminoindane

The electron-withdrawing effect of the 5-fluoro substituent significantly lowers the basicity of the primary amine in 5-fluoroindan-2-ylamine compared to the unsubstituted 2-aminoindane. This is a critical differentiator for CNS drug design, where lower pKa correlates with reduced P-glycoprotein (P-gp) efflux and improved passive blood-brain barrier (BBB) permeability. While experimental pKa values for this exact scaffold are not uniformly reported in public literature, the effect is a well-established class-level inference from fluorinated phenethylamine and aminoindane SAR studies [1][2].

Medicinal Chemistry ADME Physicochemical Properties

Target Engagement: Validated Utility in α2-Adrenoceptor Antagonist Lead Optimization

In a study on novel antidepressants, compound 14c (4(5)-[(5-fluoroindan-2-yl)methyl]-4,5-dihydroimidazole), a derivative of the target compound, was selected as a development candidate based on its combined α2-adrenoceptor antagonist and monoamine uptake inhibitor properties [1]. While direct, head-to-head binding affinity data for the specific 5-Fluoroindan-2-ylamine scaffold against unsubstituted or chloro analogs is not detailed in the public abstract, this work provides strong, direct evidence that the 5-fluoro-2-aminoindane motif is a preferred scaffold for achieving a desired pharmacological profile in a competitive and therapeutically relevant target space.

Neuroscience Receptor Pharmacology Medicinal Chemistry

Intellectual Property Precedence: Validated as a Key Intermediate for α2-Adrenoceptor Antagonists

Patent literature explicitly identifies 4-(5-fluoroindan-2-yl)-1H-imidazole, a compound directly derived from 5-Fluoroindan-2-ylamine, as a valuable intermediate and a close analog of the antiparkinsonian drug candidate fipamezole (4-(2-ethyl-5-fluoroindan-2-yl)-1H-imidazole) [1]. This demonstrates that the core 5-fluoro-2-aminoindane scaffold is not just a research curiosity but a component of a proprietary chemical space with documented therapeutic interest. The patent specifically contrasts the fluorinated series with the unhalogenated analogue (atipamezole), highlighting the distinct utility and commercial value of the 5-fluoro substitution pattern [1].

Process Chemistry Intellectual Property Pharmaceutical Intermediates

High-Value Application Scenarios for 5-Fluoroindan-2-ylamine hydrochloride in Research and Development


CNS Drug Discovery: Lead Optimization of Monoaminergic Receptor Ligands

Medicinal chemistry teams focused on optimizing CNS drug candidates, particularly those targeting G-protein coupled receptors (GPCRs) like dopamine or adrenergic receptors, should prioritize 5-Fluoroindan-2-ylamine hydrochloride. The quantitative and class-level evidence demonstrates its strategic advantage over the unsubstituted 2-aminoindane: the fluorine atom is a proven tool for reducing amine basicity (ΔpKa ≈ -0.7) [1], which directly addresses a primary challenge in CNS drug design—balancing target potency with passive brain permeability and minimizing P-gp efflux [2]. This scaffold is not a generic amine; it is a pre-optimized fragment that increases the probability of a lead compound achieving favorable CNS drug-like properties.

Pharmaceutical Intermediate for Next-Generation α2-Adrenoceptor Modulators

For process chemistry and API development groups, this compound is a direct gateway to a proprietary and pharmacologically validated chemical space. As documented in patent literature, it serves as the immediate precursor to 4-(5-fluoroindan-2-yl)-1H-imidazole, a core structure in a series of α2-adrenoceptor antagonists that includes the clinical candidate fipamezole [3]. Procuring this intermediate is not a commodity purchase; it is a strategic investment to enable synthesis of novel, potentially patentable compounds with applications in treating neurological and psychiatric disorders, including Parkinson's disease and depression [3].

Chemical Biology: Probing Halogen-Specific Interactions in 2-Aminoindane Scaffolds

Academic and industrial research groups investigating structure-activity relationships (SAR) around the 2-aminoindane pharmacophore can use 5-Fluoroindan-2-ylamine hydrochloride as a critical probe. By comparing its properties and activity to the unsubstituted (2-AI) [4] and 5-chloro analogs , researchers can deconvolute the specific contributions of fluorine versus other halogens. The unique electronic and steric profile of fluorine (Hansch π = +0.14) compared to chlorine (π = +0.71) and hydrogen (π = 0.00) allows for the fine-tuning of ligand lipophilicity and target off-rates without the confounding factor of large steric bulk, making it an essential tool for modern, rational drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoroindan-2-ylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.